6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol
Overview
Description
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromothiophene moiety and a hydroxyl group
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . .
Biochemical Pathways
Thiophene derivatives are known to participate in various biochemical pathways due to their diverse biological activities . Pyrimidines also play crucial roles in numerous biochemical processes as they are part of the nucleotide base in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The bromothiophene intermediate is then coupled with a pyrimidine precursor using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group on the pyrimidine ring can be oxidized to a ketone or reduced to a methylene group using suitable reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Ketone derivatives of the original compound.
Reduction: Methylene derivatives of the original compound.
Scientific Research Applications
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and applications.
6-(5-Chlorothiophen-2-yl)-2-methylpyrimidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol is unique due to the presence of both a bromothiophene moiety and a hydroxyl group on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVVUJTELPWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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